Class-Level Superiority Over Commercial Safeners in ALS-Competitive Binding
The oxazole isoxazole carboxamide class, to which the target compound belongs, has demonstrated superior in vivo protection against chlorsulfuron injury compared to the established commercial safeners isoxadifen-ethyl and R-28725 [1]. The class-leading compound I-11 showed better overall bioactivity, an effect attributed via molecular docking to more effective competition with chlorsulfuron for the acetolactate synthase (ALS) active site [2]. The specific 2-fluorobenzyl moiety in the target compound is a key structural variation within this class, designed to further optimize this competitive interaction.
| Evidence Dimension | Crop protection against chlorsulfuron injury |
|---|---|
| Target Compound Data | Data not located in accessible sources for this specific analog. |
| Comparator Or Baseline | Compound I-11 (class-lead) showed better bioactivity than the safeners isoxadifen-ethyl and R-28725 [1]. |
| Quantified Difference | Not quantifiable for the specific compound; class-level superiority of I-11 over commercial safeners was reported. |
| Conditions | In vivo wheat protection assay against chlorsulfuron injury [1]. |
Why This Matters
This establishes the class as a potential source of next-generation ALS-targeting safeners, making its members high-priority candidates for agrochemical discovery.
- [1] Ye F, Zhai Y, Kang T, Wu SL, Li JJ, Gao S, Zhao LX, Fu Y. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pestic Biochem Physiol. 2019 Jun;157:60-68. View Source
- [2] Ye F, Zhai Y, Kang T, Wu SL, Li JJ, Gao S, Zhao LX, Fu Y. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pestic Biochem Physiol. 2019 Jun;157:60-68. View Source
